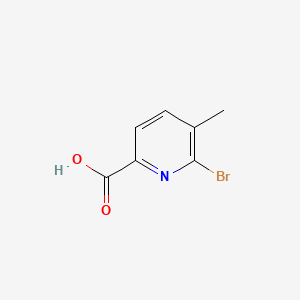

6-Bromo-5-methylpicolinic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNTYVZHTYHFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856860 | |

| Record name | 6-Bromo-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211516-25-4 | |

| Record name | 6-Bromo-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-5-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Bromo-5-methylpicolinic Acid as a Core Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methylpicolinic acid (CAS Number: 1211516-25-4) is a key chemical intermediate increasingly recognized for its role as a "Protein Degrader Building Block".[1][2] This designation points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, its application in the design of PROTACs as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and relevant experimental protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1211516-25-4 | [1][5] |

| Molecular Formula | C₇H₆BrNO₂ | [1][5] |

| Molecular Weight | 216.03 g/mol | [1][5] |

| IUPAC Name | 6-bromo-5-methylpyridine-2-carboxylic acid | [5] |

| Purity | Typically ≥97% | [1] |

| Appearance | Solid (form may vary) | N/A |

Synthesis of this compound

A patent for the preparation of 6-bromo-2-pyridine methyl formate describes a similar multi-step synthesis starting from 6-amino-2-methylpyridine.[6] This involves diazotization and bromination to yield 6-bromo-2-methylpyridine, followed by oxidation to 6-bromo-2-pyridine carboxylic acid.[6] A similar strategy can be envisioned for the synthesis of this compound, likely starting from a methylated analog.

Below is a conceptual workflow for the synthesis of a 6-bromopicolinic acid derivative.

Application in Targeted Protein Degradation: PROTACs

The primary application of this compound is in the construction of PROTACs. These molecules consist of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[] Picolinic acid derivatives have emerged as a new class of ligands that bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[7][8]

By incorporating this compound into a PROTAC, the resulting molecule can recruit CRBN to a specific target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The bromine atom on the picolinic acid ring serves as a convenient handle for attaching a linker, which is then connected to the target protein ligand.

The PROTAC Mechanism of Action

The mechanism of action for a PROTAC utilizing a picolinic acid-based CRBN ligand is a cyclical process that results in the catalytic degradation of the target protein.

Experimental Protocols

The development and characterization of PROTACs containing this compound would involve several key experiments to assess their efficacy.

Synthesis of a PROTAC Molecule (General Protocol)

This protocol outlines the general steps for coupling the this compound (as the CRBN ligand) to a linker and subsequently to a ligand for the protein of interest (POI).

Step 1: Linker Attachment to this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM).

-

Activation: Add a coupling agent (e.g., HATU or HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.

-

Coupling: Add the linker containing a free amine group (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the product by flash column chromatography.

Step 2: Coupling of the Linker-CRBN Ligand to the POI Ligand

-

Reaction Setup: Dissolve the purified linker-CRBN ligand conjugate (1 equivalent) and the POI ligand (containing a suitable functional group for coupling, e.g., a free amine or carboxylic acid, 1 equivalent) in an anhydrous solvent.

-

Coupling: Employ the appropriate coupling chemistry based on the functional groups of the two fragments (e.g., amide bond formation as described in Step 1, or other reactions like click chemistry).

-

Reaction Monitoring, Work-up, and Purification: Follow similar procedures as in Step 1 to monitor the reaction and purify the final PROTAC molecule.

Cellular Protein Degradation Assay (Western Blot)

This assay is used to quantify the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture: Plate cells of interest in a multi-well format and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP).

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation.

Conclusion

This compound is a valuable building block in the rapidly advancing field of targeted protein degradation. Its structure is well-suited for incorporation into PROTACs as a Cereblon (CRBN) E3 ligase ligand, enabling the development of novel therapeutics for a wide range of diseases. The provided conceptual synthesis and experimental protocols offer a framework for researchers to utilize this compound in the design and evaluation of new protein degraders. As the landscape of PROTACs continues to expand, the demand for versatile and efficient building blocks like this compound is expected to grow, further fueling innovation in drug discovery.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 4. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromo-5-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 71721002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

physicochemical properties of 6-bromo-5-methylpicolinic acid

An In-depth Technical Guide on the Physicochemical Properties of 6-bromo-5-methylpicolinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a heterocyclic building block relevant in medicinal chemistry and drug discovery, particularly in the synthesis of protein degraders.[1] This document details available quantitative data, outlines detailed experimental protocols for property determination, and includes workflow visualizations to ensure clarity and reproducibility in a research setting.

Core Physicochemical Properties

This compound, with the CAS Number 1211516-25-4, is a solid compound at room temperature.[2] A summary of its key physicochemical data is presented below. It is important to note that many of these values are computationally predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1][3] |

| Physical Form | Solid | [2] |

| pKa | 3.42 ± 0.10 (Predicted) | [4] |

| logP | 2.1 (Computed, XLogP3) | [3] |

| Boiling Point | 373.9 ± 42.0 °C (Predicted) | [4] |

| Density | 1.692 ± 0.06 g/cm³ (Predicted) | [4] |

| IUPAC Name | 6-bromo-5-methylpyridine-2-carboxylic acid | [3] |

Experimental Protocols for Property Determination

Detailed methodologies for the experimental determination of key physicochemical properties are crucial for validating predicted values and understanding the behavior of the compound in various experimental conditions.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, affecting its solubility, absorption, and biological target interaction. Potentiometric titration is a high-precision technique for its determination.[5]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent if solubility is low).[6]

-

Prepare standardized titrant solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[6]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[6]

-

-

Instrument Calibration:

-

Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[6]

-

Immerse the calibrated pH electrode into the solution.

-

To ensure an inert environment, purge the solution with nitrogen gas to displace any dissolved carbon dioxide.[6]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) before recording the pH and the volume of titrant added.[6]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence point is identified as the point of maximum slope on the curve (inflection point).

-

The pKa value is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[7] At this point, pH = pKa.

-

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the gold standard for logP measurement.[8]

Methodology:

-

Phase Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Mutually saturate n-octanol and the PBS buffer by mixing them vigorously and allowing the phases to separate for at least 24 hours.[9] This ensures that both phases are in equilibrium before the experiment begins.

-

-

Partitioning:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[10]

-

In a vial, combine the pre-saturated n-octanol and pre-saturated PBS buffer (e.g., in a 1:1 or other defined ratio).

-

Add a small aliquot of the compound's stock solution to the biphasic system.[10]

-

Seal the vial and shake or rotate it gently for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[10]

-

-

Phase Separation and Sampling:

-

Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

Carefully withdraw a precise volume from each phase for analysis.

-

-

Concentration Analysis:

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][11]

-

Create a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of this ratio: logP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) .[12]

-

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium (or shake-flask) method is a reliable way to determine thermodynamic solubility.[13]

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., distilled water or a specific pH buffer). The presence of excess solid is crucial to ensure a saturated solution is formed.[14]

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Analysis of Saturated Solution:

-

Take a precise aliquot of the clear, saturated filtrate.

-

Dilute the aliquot with a suitable solvent if necessary.

-

Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

-

Reporting:

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., temperature, pH). It is typically reported in units such as mg/mL or µM.

-

References

- 1. calpaclab.com [calpaclab.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 6-Bromo-5-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 71721002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. agilent.com [agilent.com]

- 10. enamine.net [enamine.net]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. solubility experimental methods.pptx [slideshare.net]

In-Depth Technical Guide: 6-Bromo-5-methylpicolinic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic applications of 6-bromo-5-methylpicolinic acid, a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Core Molecular Data

This compound is a substituted pyridine derivative. Its chemical structure incorporates a carboxylic acid, a methyl group, and a bromine atom, making it a versatile scaffold for the synthesis of more complex molecules.

| Property | Value | Citations |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| IUPAC Name | 6-bromo-5-methylpyridine-2-carboxylic acid | |

| CAS Number | 1211516-25-4 | [1] |

Role in Targeted Protein Degradation

This compound and its derivatives serve as crucial intermediates in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful therapeutic modality.[3]

The pyridine core of this compound is a common motif in biologically active molecules.[1] The bromine atom is particularly important as it allows for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the attachment of this fragment to a linker, which is a key component of a PROTAC molecule.[1] The carboxylic acid group can be readily converted to an amide, providing another reactive handle for linker attachment or for coupling to a ligand for an E3 ubiquitin ligase or the protein of interest.[1]

Mechanism of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[5]

Synthetic Workflow: Application as a Building Block

The primary utility of this compound in drug discovery is as a versatile building block for constructing larger, more complex molecules like PROTACs. The following diagram illustrates a generalized synthetic workflow where a derivative of this compound is incorporated into a PROTAC.

Experimental Protocols

While specific, detailed protocols for the synthesis of PROTACs are highly dependent on the nature of the target protein and the chosen ligands, the following represents a generalized, representative procedure for the key coupling steps involved in assembling a PROTAC using a bromo-picolinic acid-derived building block. These steps are typically performed in a sequential manner.

Protocol 1: Coupling of Bromo-Picolinic Acid Derivative to a Linker

This step often involves a nucleophilic substitution or a cross-coupling reaction.

-

Reaction Setup : In an inert atmosphere (e.g., under nitrogen or argon), dissolve the this compound derivative (1 equivalent) and the linker precursor (1.1-1.5 equivalents) in a suitable anhydrous solvent (e.g., DMF, DMSO).

-

Reagent Addition : Add the appropriate base (e.g., K₂CO₃, DIPEA, 2-3 equivalents) and, if necessary, a catalyst (e.g., a palladium catalyst for cross-coupling reactions).

-

Reaction Conditions : Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 60-100 °C) for a period of 2-24 hours.

-

Monitoring : Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling of the Linker-Picolinamide Intermediate to a POI or E3 Ligase Ligand

This is a common method for joining the fragments of a PROTAC.

-

Activation : Dissolve the ligand containing a carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF). Add a peptide coupling agent (e.g., HATU, HOBt/EDC, 1.1-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling : Add a solution of the amine-functionalized linker-picolinamide intermediate (1-1.2 equivalents) to the activated carboxylic acid solution.

-

Reaction Conditions : Stir the reaction mixture at room temperature for 2-16 hours.

-

Monitoring : Monitor the reaction progress by LC-MS.

-

Work-up and Purification : Upon completion, perform an aqueous work-up as described in Protocol 1. Purify the crude PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization : Confirm the identity and purity of the final PROTAC using analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of 6-bromo-5-methylpicolinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromo-5-methylpicolinic acid, a valuable building block in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and the characterization of the final compound.

Introduction

This compound is a substituted pyridine derivative. Picolinic acid and its analogs are known for their role as versatile intermediates in the synthesis of pharmaceutical compounds and other functional organic molecules. The presence of a bromine atom and a methyl group on the pyridine ring offers multiple sites for further chemical modification, making it a valuable scaffold for creating diverse molecular libraries.

Synthesis Pathway

A feasible synthetic route to this compound involves a multi-step process starting from commercially available precursors. The overall strategy focuses on the construction of the substituted pyridine ring, followed by oxidation of a methyl group to the desired carboxylic acid. A plausible pathway is outlined below.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 2-Bromo-5-methylpyridine

A common method for the synthesis of 2-bromo-5-methylpyridine from 2-amino-5-methylpyridine involves a Sandmeyer-type reaction.

Materials:

-

2-Amino-5-methylpyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide (optional, as catalyst)

-

Sodium hydroxide

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: 2-Amino-5-methylpyridine is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Bromination: The cold diazonium salt solution is then slowly added to a solution of copper(I) bromide (if used) in hydrobromic acid at the same temperature. Alternatively, the reaction can be performed without a copper catalyst.

-

The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until nitrogen evolution ceases.

-

Work-up: The mixture is cooled and neutralized with a sodium hydroxide solution. The aqueous layer is extracted with diethyl ether or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-bromo-5-methylpyridine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of 6-Bromo-5-methyl-2-picoline (Key Intermediate)

The introduction of a methyl group at the 6-position of 2-bromo-5-methylpyridine can be challenging. A potential, yet unconfirmed, route could involve the protection of the 2-position, followed by directed ortho-metalation and methylation. A more plausible approach would be to start from a different precursor.

Note: A detailed, validated experimental protocol for the synthesis of 6-bromo-5-methyl-2-picoline could not be definitively identified in the surveyed literature. The following is a generalized procedure based on analogous reactions.

Synthesis of this compound

The final step is the oxidation of the 2-methyl group of 6-bromo-5-methyl-2-picoline to a carboxylic acid. Potassium permanganate is a common and effective oxidizing agent for this transformation.

Materials:

-

6-Bromo-5-methyl-2-picoline

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid or Hydrochloric acid

-

Sodium bisulfite

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Oxidation: 6-Bromo-5-methyl-2-picoline is suspended in water, and the mixture is heated.

-

Potassium permanganate is added portion-wise to the heated mixture, maintaining the temperature. The reaction is typically refluxed for several hours until the purple color of the permanganate has disappeared.

-

Work-up: The hot reaction mixture is filtered to remove the manganese dioxide byproduct. The filter cake is washed with hot water.

-

The combined filtrate is cooled, and any excess permanganate is quenched by the addition of sodium bisulfite.

-

The solution is then acidified with sulfuric or hydrochloric acid to precipitate the picolinic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Caption: Step-by-step workflow for the oxidation synthesis step.

Characterization Data

Detailed experimental characterization data for this compound is not widely available in peer-reviewed literature. The following table summarizes the key physicochemical properties.

| Parameter | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| CAS Number | 1211516-25-4 |

| Appearance | Expected to be a solid |

| Purity | >97% (as available from commercial suppliers) |

Conclusion

The synthesis of this compound can be achieved through a multi-step process, with the key final step being the oxidation of a 2-methyl group on the corresponding brominated pyridine precursor. While a definitive, detailed protocol for the entire sequence is not available in a single source, the procedures outlined in this guide, based on analogous and well-established chemical transformations, provide a strong foundation for its successful laboratory preparation. Due to the limited availability of public characterization data, thorough analytical confirmation of the final product is essential. This molecule holds potential as a versatile intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries.

In-Depth Technical Guide: 6-Bromo-5-methyl-2-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methyl-2-pyridinecarboxylic acid, a substituted picolinic acid derivative, represents a key building block in the synthesis of complex organic molecules. Its unique arrangement of a carboxylic acid, a bromine atom, and a methyl group on the pyridine ring offers multiple reactive sites for further chemical transformations. This strategic placement of functional groups makes it a valuable intermediate in the development of novel pharmaceutical compounds and other specialized chemical entities. The bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation and other derivatizations. This guide provides a comprehensive overview of the structural information, and potential synthetic and purification methodologies for 6-bromo-5-methyl-2-pyridinecarboxylic acid.

Structural and Physicochemical Properties

The fundamental structural and physicochemical properties of 6-bromo-5-methyl-2-pyridinecarboxylic acid are summarized in the table below. These data are essential for its identification, handling, and use in synthetic applications.

| Property | Value | Reference |

| IUPAC Name | 6-bromo-5-methylpyridine-2-carboxylic acid | [1] |

| Synonyms | 6-Bromo-5-methylpicolinic acid | [1] |

| CAS Number | 1211516-25-4 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Canonical SMILES | CC1=C(N=C(C=C1)C(=O)O)Br | [1] |

| InChI | InChI=1S/C7H6BrNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11) | [1] |

| InChIKey | WMNTYVZHTYHFLX-UHFFFAOYSA-N | [1] |

Chemical Structure:

References

Technical Guide: Solubility Profile of 6-bromo-5-methylpicolinic Acid in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the solubility characteristics of 6-bromo-5-methylpicolinic acid. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this guide outlines a detailed experimental protocol for its determination using the equilibrium solubility method followed by High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, a logical workflow for solubility screening is presented. This guide is intended to provide researchers and drug development professionals with the necessary tools and methodologies to accurately assess the solubility of this compound in various organic solvents, a critical parameter for its use in synthesis, formulation, and biological studies.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. The physicochemical properties of such molecules, particularly their solubility, are of paramount importance in the context of drug discovery and development. Solubility in a range of organic solvents dictates the feasibility of its use in various stages, from chemical synthesis and purification to formulation and in vitro/in vivo testing. This guide provides a framework for understanding and determining the solubility of this compound.

Physicochemical Properties

While extensive data on this compound is not widely available, its structure allows for the prediction of its general solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | N/A |

| Molecular Weight | 216.03 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| pKa | ~2-3 (predicted for carboxylic acid), ~4-5 (predicted for pyridine nitrogen) | N/A |

The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen and carbonyl oxygen), along with a lipophilic bromomethyl-substituted aromatic ring, suggests a complex solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. It is anticipated that this compound will exhibit moderate to good solubility in these solvents due to favorable interactions with the carboxylic acid and pyridine moieties.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are capable of accepting hydrogen bonds and have large dipole moments. Good solubility is expected in highly polar aprotic solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the picolinic acid backbone, low solubility is predicted in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium solubility method, a gold standard for determining the solubility of a crystalline solid in a liquid.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column (e.g., C18)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis:

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing the peak area to a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

4.3. HPLC Method Development (Example)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of a standard solution (e.g., 270 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Data Presentation

All quantitative solubility data should be presented in a clear and concise tabular format.

Table 2: Example Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter that influences its application in research and development. This guide provides a robust experimental protocol for its determination, ensuring reliable and reproducible data. The presented workflow and data presentation standards aim to facilitate a comprehensive understanding of the solubility profile of this compound in various organic solvents. Researchers are encouraged to adapt the provided methodologies to their specific laboratory conditions and analytical capabilities.

An In-depth Technical Guide to the Safety of 6-bromo-5-methylpicolinic acid

This guide provides a comprehensive overview of the safety data for 6-bromo-5-methylpicolinic acid, tailored for researchers, scientists, and professionals in drug development. The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding of the compound's potential hazards and safe handling procedures.

Chemical Identification and Physical Properties

This compound is a substituted pyridine carboxylic acid. A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 1211516-25-4 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | [2] |

| IUPAC Name | 6-bromo-5-methylpyridine-2-carboxylic acid | [2] |

| Physical Form | Solid | [1] |

| Storage Temperature | Inert atmosphere, 2-8°C | [1] |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning [1]

The logical relationship between the identified hazards and the necessary precautions is outlined in the diagram below.

Caption: Relationship between hazards and precautionary measures.

Precautionary Measures and Handling

Adherence to the following precautionary statements is mandatory to ensure safety when handling this compound.

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P330 | Rinse mouth. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocol: Safe Handling Workflow

While specific experimental protocols for toxicity studies of this compound are not publicly available, a generalized workflow for safe handling in a research setting is provided below. This protocol is based on standard laboratory practices for handling hazardous solid compounds.

Objective: To safely handle and use this compound for experimental procedures.

Materials:

-

This compound (solid)

-

Appropriate solvents

-

Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves

-

Chemical fume hood

-

Spatula, weighing paper, and glassware

-

Waste disposal container

Methodology:

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Verify that the chemical fume hood is functioning correctly.

-

Don all required PPE before handling the compound.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.

-

Use a clean spatula to transfer the solid compound to weighing paper or directly into a tared vessel.

-

Avoid generating dust during transfer.

-

-

Dissolution (if applicable):

-

Add the solvent to the solid in a controlled manner to avoid splashing.

-

If necessary, gently swirl or stir the mixture to facilitate dissolution.

-

-

Experimental Use:

-

Conduct all subsequent experimental steps involving the compound within the fume hood.

-

Keep containers closed when not in use.

-

-

Waste Disposal:

-

Dispose of all contaminated materials, including gloves, weighing paper, and excess reagents, in a designated hazardous waste container.

-

Follow institutional and local regulations for chemical waste disposal.

-

-

Decontamination:

-

Thoroughly clean the work area and any equipment used with an appropriate solvent.

-

Wash hands thoroughly with soap and water after completing the work and removing PPE.

-

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Standard laboratory workflow for safe handling.

First Aid Measures

In case of exposure, follow these first aid guidelines:

| Exposure Route | First Aid Measures |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing.[3] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

Fire-Fighting and Reactivity Data

| Parameter | Information |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide gas. |

| Incompatible Materials | Strong oxidizing agents.[3] |

| Chemical Stability | Stable under recommended storage conditions.[5] |

Toxicological Information

References

Commercial Suppliers and Technical Guide for 6-Bromo-5-methylpicolinic Acid

For researchers, scientists, and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. This technical guide provides an in-depth overview of commercial suppliers for 6-bromo-5-methylpicolinic acid (CAS No. 1211516-25-4), a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Summary of Commercial Suppliers

Sourcing of this compound can be achieved through various chemical suppliers, ranging from large, well-established companies to more specialized niche providers. The following table summarizes key quantitative data for a selection of commercial suppliers to facilitate easy comparison. Please note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Location | Purity | CAS Number | Additional Notes |

| BLD Pharmatech Ltd. | Shanghai, China | 95+% | 1211516-25-4 | A leading manufacturer and supplier of a wide range of research chemicals.[1] |

| Sigma-Aldrich (Merck) | Global | ≥95% | 1211516-25-4 | A major global supplier of chemicals and laboratory equipment, offering various grades of products. |

| Zhejiang Jiuzhou Pharmaceutical Co., Ltd. | Zhejiang, China | 99% | 1211516-25-4 | Specializes in the development and production of organic intermediates.[2] |

| Dayang Chem (Hangzhou) Co., Ltd. | Hangzhou, China | Not Specified | 1211516-25-4 | A high-tech enterprise focused on chemical product research, production, and trade.[3] |

| Hangzhou LEAP Chem Co., Ltd. | Hangzhou, China | Industrial Grade/95% (for methyl ester) | 1209093-48-0 (methyl ester) | A specialized fine chemical supplier for research, development, and production.[4] |

| chemPUR Feinchemikalien und Forschungsbedarf GmbH | Germany | Not Specified | 1211516-25-4 | A supplier of fine chemicals for research purposes. |

Key Applications in Drug Discovery

This compound and its derivatives are of significant interest in drug discovery, primarily due to their utility as fragments for the synthesis of more complex molecules. The presence of the bromine atom and the carboxylic acid functionality on the pyridine ring allows for versatile chemical modifications, such as cross-coupling reactions and amide bond formations.

One of the most prominent applications is in the development of Proteolysis-Targeting Chimeras (PROTACs) .[5][6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] The picolinic acid scaffold can serve as a linker component or as part of the ligand that binds to the E3 ligase or the target protein.

Illustrative Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, a key application for this compound derivatives.

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Representative Experimental Protocol: Synthesis of a Picolinic Acid Derivative

Synthesis of 6-Bromo-2-pyridinecarboxylic Acid Methyl Ester

This procedure involves the oxidation of the corresponding methylpyridine followed by esterification.[10]

Step 1: Oxidation of 6-Bromo-2-methylpyridine

-

To a reaction flask, add 6-bromo-2-methylpyridine and water.

-

Heat the mixture to 60-65 °C with stirring.

-

Add potassium permanganate (KMnO₄) in portions, maintaining the temperature.

-

Continue stirring and heating for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove manganese dioxide.

-

Adjust the pH of the filtrate to 1.5-2 with hydrochloric acid to precipitate the product.

-

Filter, wash with water, and dry to obtain 6-bromo-2-pyridinecarboxylic acid.

Step 2: Esterification

-

To a flask, add the 6-bromo-2-pyridinecarboxylic acid obtained in the previous step, anhydrous methanol, and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for 2-8 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Recrystallize the crude product from a suitable solvent mixture (e.g., ethyl acetate/petroleum ether) to obtain the pure 6-bromo-2-pyridinecarboxylic acid methyl ester.

Signaling Pathway Diagram: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC, showcasing how it hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.

Caption: Mechanism of PROTAC-mediated protein degradation.

References

- 1. 2-(2,5-dimethoxyphenyl)acetic acid1758-25-4,Purity98%_Shanghai Bi De Pharmaceutical Technology Co., Ltd. [molbase.com]

- 2. 2-broMo-3-Methyl-pyridine-3-carboxyl acid, CasNo.1211516-25-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

The Strategic Application of 6-Bromo-5-Methylpicolinic Acid in Targeted Protein Degradation

For Immediate Release

Shanghai, China – December 30, 2025 – In the rapidly evolving landscape of drug discovery, the strategic use of specialized chemical building blocks is paramount to the development of novel therapeutics. This technical guide focuses on the applications of 6-bromo-5-methylpicolinic acid, a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate disease-causing proteins.[1] Primarily utilized as a precursor for ligands targeting the Cereblon (CRBN) E3 ubiquitin ligase, this compound is integral to the construction of potent and selective protein degraders.[2][3]

Core Application: A Building Block for CRBN-Based PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By inducing the proximity of the POI to the E3 ligase, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to tag the POI for degradation.

This compound serves as a foundational scaffold for the synthesis of the E3 ligase ligand component of PROTACs that recruit CRBN. The picolinic acid moiety is a recognized pharmacophore for CRBN binding, and the bromine atom at the 6-position provides a versatile handle for the attachment of a linker, which is then connected to the POI-binding ligand. The methyl group at the 5-position can influence the binding affinity and selectivity of the ligand for CRBN.

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC synthesized using a this compound-derived CRBN ligand is a cyclical process that leads to the catalytic degradation of the target protein.

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Synthesis and Experimental Protocols

The synthesis of a PROTAC utilizing a this compound-derived ligand typically involves a multi-step process. The following protocols outline a general workflow for the synthesis of a PROTAC targeting the BRD4 protein, a well-established therapeutic target in oncology.

Protocol 1: Synthesis of a CRBN Ligand-Linker Intermediate

This initial step involves the functionalization of the this compound to attach a linker.

Materials:

-

This compound

-

Amine-terminated linker (e.g., Boc-NH-PEGn-NH2)

-

Coupling agent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

Dissolve this compound (1.0 eq) and the amine-terminated linker (1.2 eq) in anhydrous DMF.

-

Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the CRBN ligand-linker intermediate.

Protocol 2: Synthesis of the Final PROTAC

The CRBN ligand-linker intermediate is then coupled to the POI-binding ligand.

Materials:

-

CRBN ligand-linker intermediate (from Protocol 1)

-

POI-binding ligand with a reactive handle (e.g., JQ1-acid)

-

Coupling agent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

Remove the protecting group (e.g., Boc) from the CRBN ligand-linker intermediate using standard conditions (e.g., TFA in DCM).

-

Dissolve the deprotected CRBN ligand-linker (1.0 eq) and the POI-binding ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Figure 2: General workflow for the synthesis of a PROTAC.

Quantitative Data Summary

The efficacy of PROTACs derived from this compound is evaluated through various in vitro assays. The following table summarizes typical quantitative data for a BRD4-targeting PROTAC.

| Parameter | Description | Typical Value Range |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 - 100 nM |

| Dmax | The maximum percentage of protein degradation achieved. | > 90% |

| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the CRBN E3 ligase. | 10 - 500 nM |

| BRD4 Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the BRD4 protein. | 10 - 500 nM |

| Cell Viability (IC50) | The concentration of the PROTAC that inhibits 50% of cell growth in cancer cell lines. | 10 - 1000 nM |

Conclusion

This compound is a valuable and versatile building block in the field of targeted protein degradation. Its strategic use in the synthesis of CRBN-recruiting PROTACs enables the development of potent and selective therapeutics for a range of diseases, including cancer. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance this exciting therapeutic modality. Further exploration and optimization of linkers and POI-binding ligands in conjunction with this core scaffold will continue to drive the discovery of next-generation protein degraders.

References

An In-depth Technical Guide to 6-Bromo-5-methylpicolinic Acid as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methylpicolinic acid is a versatile heterocyclic building block of significant interest in organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid, offers multiple reaction sites for derivatization. The presence of the bromine atom at the 6-position makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The carboxylic acid and methyl groups also provide handles for further functionalization. These characteristics make this compound a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. For instance, picolinic acid derivatives are known to act as synthetic auxin herbicides[1]. Moreover, this scaffold is relevant in the development of proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality for targeted protein degradation[2][3][4][5].

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data has been compiled from various chemical suppliers and databases[2][6][7].

| Property | Value | Reference(s) |

| CAS Number | 1211516-25-4 | [2][6][7] |

| Molecular Formula | C₇H₆BrNO₂ | [2][7] |

| Molecular Weight | 216.03 g/mol | [2][7] |

| IUPAC Name | 6-bromo-5-methylpyridine-2-carboxylic acid | [6][7] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [2][6] |

| Storage Temperature | Inert atmosphere, 2-8°C | [6] |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in the public domain. However, the expected spectroscopic signatures can be predicted based on its structure and comparison with analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet for the methyl group protons would likely appear in the upfield region.

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule, including the carboxylic acid carbon, the five carbons of the pyridine ring, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) of the carboxylic acid, as well as bands corresponding to O-H stretching, C-H stretching of the aromatic and methyl groups, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (216.03 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound

Representative Experimental Protocol: Oxidation of 6-Bromo-2,5-dimethylpyridine

Materials and Reagents:

-

6-Bromo-2,5-dimethylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (10% aqueous solution)

-

Sodium bisulfite (for quenching)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-2,5-dimethylpyridine and water.

-

Heat the mixture to 60-65°C with vigorous stirring.

-

Add potassium permanganate in portions over several hours, maintaining the reaction temperature.

-

After the addition is complete, continue to heat and stir the mixture for an additional 6-7 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Wash the filter cake with a small amount of water.

-

Combine the filtrates and cool in an ice bath.

-

Carefully acidify the filtrate with 10% hydrochloric acid to a pH of 1.5-2, which should precipitate the product as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis: Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures from simpler building blocks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds[9].

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or K₃PO₄)[10]

-

Solvent (e.g., DMF, or a mixture of 1,4-dioxane and water)[10]

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., 5 mol%) under the inert atmosphere.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 6-aryl-5-methylpicolinic acid derivative.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides[11][12].

Materials and Reagents:

-

This compound (or its ester derivative)

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., NaOtBu or Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask.

-

Add the anhydrous solvent and stir for a few minutes.

-

Add the this compound derivative (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).

-

Seal the flask and heat the reaction mixture to 80-110°C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst[13][14].

Materials and Reagents:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

-

Add the anhydrous solvent and the amine base (2-3 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the reaction progress by TLC or LC-MS[13].

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Significance of Picolinic Acid Derivatives

Derivatives of picolinic acid are prevalent in many biologically active compounds. The functionalization of the picolinic acid scaffold allows for the fine-tuning of their therapeutic or agrochemical properties.

Herbicidal Activity

Picolinic acid and its derivatives are a well-known class of synthetic auxin herbicides[1]. The discovery of new picolinate compounds with potent herbicidal activity is an active area of research. For example, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been designed and synthesized, showing promising herbicidal activity by targeting the auxin-signaling F-box protein 5 (AFB5)[1]. The this compound core provides a key starting point for the synthesis of such analogues.

Role in Targeted Protein Degradation (PROTACs)

The development of PROTACs is a cutting-edge area of drug discovery that aims to eliminate disease-causing proteins rather than just inhibiting them[4][5]. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[15][16]. The picolinic acid scaffold can be incorporated into the linker or ligand components of PROTACs. The versatility of this compound allows for its elaboration into complex structures suitable for optimizing the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase[15].

Caption: Simplified workflow of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, with the bromo group being particularly amenable to palladium-catalyzed cross-coupling reactions. This enables the efficient synthesis of a diverse library of substituted picolinic acid derivatives. The demonstrated and potential applications of these derivatives in agrochemicals and cutting-edge therapeutics like PROTACs underscore the importance of this compound as a key starting material for innovation in both academic and industrial research.

References

- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 6-Bromo-5-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 71721002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]

- 11. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 12. Methyl 6-bromo-5-methylpicolinate | C8H8BrNO2 | CID 45789630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1209093-48-0|Methyl 6-bromo-5-methylpicolinate|BLD Pharm [bldpharm.com]

- 14. 137778-20-2|5-Bromo-6-methylpicolinic acid|BLD Pharm [bldpharm.com]

- 15. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Journey of Picolinic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a pyridinecarboxylic acid, has traversed a remarkable scientific journey from its initial discovery as a tryptophan metabolite to its current status as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and evolving therapeutic landscape of picolinic acid and its derivatives. We delve into the core aspects of their synthesis, multifaceted biological activities, and the intricate signaling pathways they modulate. This document is designed to be a comprehensive resource, featuring detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualized signaling and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

A Historical Odyssey: From a Tryptophan Catabolite to a Therapeutic Hope

The story of picolinic acid begins with the study of tryptophan metabolism. It is an endogenous catabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1][2] Its presence has been detected in various biological fluids, including blood serum, cerebrospinal fluid, and human milk.[1] One of the earliest and most defining characteristics of picolinic acid to be recognized was its potent chelating activity, first reported in 1879 by Weidel, who demonstrated its ability to chelate copper and iron.[1] This property of forming stable complexes with divalent and trivalent metal ions, such as zinc, chromium, manganese, and molybdenum, has been a cornerstone of its biological significance and therapeutic exploration.[1][2]

The transition from a biological curiosity to a molecule of therapeutic interest was spurred by the discovery of its diverse physiological effects. Research has unveiled its involvement in a variety of neuroprotective, immunological, and anti-proliferative processes.[1][2] This has led to the investigation of picolinic acid and its derivatives for a wide range of applications, from nutritional supplements like chromium picolinate to potential treatments for cancer, viral infections, and neurological disorders.[3] The development of synthetic methodologies to create a vast array of picolinic acid derivatives has further expanded the horizons of its therapeutic potential, allowing for the fine-tuning of its biological activity and pharmacokinetic properties.

The Kynurenine Pathway: Biosynthesis of Picolinic Acid

Picolinic acid is synthesized in the body from L-tryptophan through a series of enzymatic reactions known as the kynurenine pathway. This pathway is a major route for tryptophan degradation. The diagram below illustrates the key steps leading to the formation of picolinic acid.

Synthetic Strategies for Picolinic Acid Derivatives

The therapeutic potential of picolinic acid has driven the development of diverse synthetic methodologies to access a wide range of its derivatives. These methods allow for the introduction of various substituents on the pyridine ring and modification of the carboxylic acid moiety, enabling the exploration of structure-activity relationships.

General Experimental Workflow for Synthesis

A common synthetic route to picolinic acid derivatives involves the modification of the parent picolinic acid molecule. The following workflow outlines a general procedure for the synthesis of picolinamide derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl Picolinate [4]

-

Materials: Picolinic acid, absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

To a solution of picolinic acid (10 g, 0.0812 mol) in absolute ethanol (70 mL) in a 250 mL round-bottom flask, stir until a clear solution is obtained.

-

Cool the solution to -10 °C.

-

Slowly add concentrated sulfuric acid (3 mL) dropwise with continuous stirring. A white precipitate will form.

-

After the acid addition is complete, reflux the mixture with stirring at 80 °C for 48 hours.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl picolinate.

-

Protocol 2: Synthesis of a Picolinamide Derivative (Compound 5 from Abbas et al., 2021) [5]

-

Materials: Ethyl picolinate, hydrazine hydrate, carbon disulfide, potassium hydroxide, substituted benzoyl chloride.

-

Procedure:

-

Synthesis of Picolinohydrazide: A mixture of ethyl picolinate (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol is refluxed for 6 hours. The resulting solid is filtered, washed with cold ethanol, and dried to yield picolinohydrazide.

-

Synthesis of Potassium 2-(picolinoyl)hydrazine-1-carbodithioate: To a stirred solution of picolinohydrazide (0.01 mol) in absolute ethanol containing potassium hydroxide (0.015 mol), carbon disulfide (0.015 mol) is added dropwise at 0-5 °C. The mixture is stirred for 12-16 hours at room temperature. The separated solid is filtered, washed with ether, and dried.

-